2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid
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Overview
Description
2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiazolidine Quinoline is a nitrogen-containing aromatic compound, while thiazolidine is a sulfur-containing five-membered ring The combination of these two moieties results in a compound with unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid typically involves the condensation of quinoline derivatives with thiazolidine-4-carboxylic acid. One common method involves the reaction of quinoline-4-carboxylic acid with thiazolidine-2-thione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiazolidine ring can interact with enzymes, inhibiting their activity. These interactions result in the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Quinolin-4-yl)thiazolidine-2-thione
- 2-(Quinolin-4-yl)thiazolidine-4-one
- 2-(Quinolin-4-yl)thiazolidine-4-carboxamide
Uniqueness
2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid is unique due to the presence of both the quinoline and thiazolidine moieties, which confer distinct chemical and biological properties. The carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-quinolin-4-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c16-13(17)11-7-18-12(15-11)9-5-6-14-10-4-2-1-3-8(9)10/h1-6,11-12,15H,7H2,(H,16,17) |
InChI Key |
NUPVLPGJEWPOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C2=CC=NC3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
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